3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a reagent like Togni’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Cross-Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives with different aryl or alkyl groups.
Scientific Research Applications
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure and properties make it suitable for use in the development of new materials, such as organic semiconductors or fluorescent probes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the benzenesulfonyl, methyl, and trifluoromethyl groups.
3-(Benzenesulfonyl)pyrazolo[1,5-a]pyrimidine: A similar compound lacking the methyl and trifluoromethyl groups.
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: A similar compound lacking the benzenesulfonyl group.
Uniqueness
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of all three substituents (benzenesulfonyl, methyl, and trifluoromethyl groups), which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPWNFQZVFFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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